molecular formula C10H10N4O6 B1623080 N-(4-acetamido-2,3-dinitrophenyl)acetamide CAS No. 7756-00-5

N-(4-acetamido-2,3-dinitrophenyl)acetamide

Cat. No.: B1623080
CAS No.: 7756-00-5
M. Wt: 282.21 g/mol
InChI Key: DGNNIDWBARYYSR-UHFFFAOYSA-N
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Description

Contextualization within Dinitrophenyl Compounds

Dinitrophenyl compounds are a class of organic molecules characterized by a benzene (B151609) ring substituted with two nitro (-NO2) groups. The position of these nitro groups on the ring can vary, leading to different isomers with distinct properties. One of the most well-known dinitrophenyl compounds is 2,4-dinitrophenol (B41442) (DNP). researchgate.netnih.gov These compounds are of significant interest in various fields of chemical research, including the synthesis of dyes, pesticides, and explosives. nih.gov

Historical Perspective on Dinitrophenyl Derivative Research

The history of dinitrophenyl derivative research is closely linked to the study of 2,4-dinitrophenol (DNP) in the early 20th century. Initially used in the manufacturing of munitions, it was observed that workers exposed to DNP experienced significant weight loss. researchgate.netnih.gov This led to its investigation and subsequent, albeit brief and controversial, use as a weight-loss drug in the 1930s. researchgate.netnih.govrroij.com However, due to its narrow therapeutic index and severe side effects, its use in humans was discontinued. researchgate.netrroij.com

This early research on DNP, while not directly involving N-(4-acetamido-2,3-dinitrophenyl)acetamide, laid the groundwork for understanding the biological activities of dinitrophenyl compounds. It highlighted the profound effects that these molecules can have on metabolic processes. nih.gov Over the years, research on dinitrophenyl derivatives has expanded significantly. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) became a crucial reagent in analytical chemistry for the qualitative identification of aldehydes and ketones. rroij.com Furthermore, dinitrophenyl derivatives of amino acids and proteins have been instrumental in biochemical studies, such as in protein sequencing and immune electron microscopy. researchgate.netnih.gov

Scope and Significance of Current Academic Investigations

Current academic investigations into dinitrophenyl compounds continue to be diverse. Research explores their potential in various applications, from energetic materials to pharmaceuticals. For instance, some studies focus on the synthesis of new energetic materials based on dinitrophenyl structures. rsc.org Other research investigates the biological activities of novel dinitrophenyl derivatives, such as their potential as antimicrobial or anticancer agents. chemspider.com

While specific academic research on this compound is limited in publicly available literature, the study of related acetamide (B32628) derivatives is an active area. Acetamide derivatives, in general, are being explored for a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties. nih.govresearchgate.net The synthesis and biological evaluation of various substituted acetamide derivatives are frequently reported in scientific journals. researchgate.net

The significance of this compound in the current research landscape appears to be more as a reference compound or a building block for the synthesis of more complex molecules rather than a subject of extensive independent study. Its availability from chemical suppliers suggests its use in laboratory research, likely for comparative studies or as a starting material. rroij.com Further focused research would be necessary to fully elucidate the specific properties and potential applications of this particular dinitrophenyl acetamide derivative.

Chemical Compound Data

Below are tables detailing the available chemical information for the compounds mentioned in this article.

Table 1: this compound

PropertyValueSource
CAS Number 7756-00-5 nih.gov
IUPAC Name N,N'-(2,3-Dinitro-1,4-phenylene)diacetamide nih.gov
Molecular Formula C10H10N4O6 nih.gov
Molecular Weight 282.21 g/mol nih.gov
Canonical SMILES CC(=O)NC1=C(C(=C(C=C1)NC(=O)C)N+[O-])N+[O-] nih.gov
Research Data Data not available

Table 2: Related Dinitrophenyl and Acetamide Compounds

Compound NameCAS NumberMolecular FormulaKey Research Area(s)
2,4-Dinitrophenol (DNP)51-28-5C6H4N2O5Metabolic uncoupler, historical weight-loss drug researchgate.netnih.gov
2,4-Dinitrophenylhydrazine (DNPH)119-26-6C6H6N4O4Reagent for carbonyl detection rroij.com
N,N'-(4-nitro-1,2-phenylene)diacetamideNot readily availableC8H9N3O4Antimicrobial activity tjnpr.orgresearchgate.net
N,N'-Diacetyl-1,4-phenylenediamine140-50-1C10H12N2O2Chemical intermediate nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetamido-2,3-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O6/c1-5(15)11-7-3-4-8(12-6(2)16)10(14(19)20)9(7)13(17)18/h3-4H,1-2H3,(H,11,15)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNNIDWBARYYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398952
Record name N-(4-acetamido-2,3-dinitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7756-00-5
Record name N-(4-acetamido-2,3-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(2,3-DINITRO-1,4-PHENYLENE)BISACETAMIDE
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Synthetic Methodologies and Chemical Precursors for N 4 Acetamido 2,3 Dinitrophenyl Acetamide

Strategies for the Synthesis of N-(4-acetamido-2,3-dinitrophenyl)acetamide

The synthesis of this compound is not commonly detailed in readily available literature, suggesting its nature as a niche research compound. However, a logical synthetic pathway can be constructed based on established organic chemistry principles and published syntheses of analogous compounds.

Multi-Step Synthetic Routes

The proposed synthetic route is as follows:

Acylation of 4-aminoacetanilide: The initial step would involve the acylation of the free amino group of 4-aminoacetanilide to form N,N'-(1,4-phenylene)diacetamide. This precursor establishes the core acetamido-substituted phenyl ring.

Dinitration of N,N'-(1,4-phenylene)diacetamide: The subsequent and critical step is the regioselective introduction of two nitro groups onto the aromatic ring. The acetamido groups are ortho-, para-directing; however, with both para positions occupied by the acetamido groups relative to each other, the nitro groups would be directed to the ortho positions of each acetamido group, resulting in the desired 2,3-dinitro substitution pattern.

This multi-step approach allows for the systematic construction of the target molecule, with each step focusing on a specific functional group transformation. syrris.jp The use of flow chemistry, where reactants are pumped through packed columns of reagents and catalysts, represents a modern approach to multi-step synthesis that can enhance efficiency and safety. syrris.jp

Role of Nitration Reactions in Synthesis

Nitration is a pivotal reaction in the synthesis of this compound. This electrophilic aromatic substitution reaction introduces the two nitro groups onto the phenyl ring, which significantly influences the compound's chemical properties. The choice of nitrating agent and reaction conditions is crucial to achieve the desired dinitration without leading to unwanted side products or over-nitration.

Typically, a mixture of concentrated nitric acid and sulfuric acid is employed as the nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The temperature of the reaction must be carefully controlled, as nitration reactions are often exothermic.

In the synthesis of related compounds like N-(4-ethoxy-2,5-dinitrophenyl)acetamide, nitration is also a key step. researchgate.netiucr.org The synthesis of this analog involves the nitration of a para-substituted acetanilide (B955) derivative, highlighting the general applicability of this reaction in producing dinitrophenyl compounds. researchgate.netiucr.org

Acylation Reactions for Acetamide (B32628) Moiety Formation

Acylation reactions are fundamental to the formation of the acetamide functionalities in this compound and its precursors. mdpi.com These reactions involve the introduction of an acyl group (in this case, an acetyl group) onto an amine.

In the proposed synthesis, the initial step involves the acylation of 4-aminoacetanilide. This can be achieved using various acylating agents, with acetic anhydride (B1165640) being a common and effective choice. The reaction is often carried out in a solvent such as glacial acetic acid. nih.gov For instance, the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide is achieved by the acetylation of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in acetic acid. nih.gov

The mechanism of acylation typically involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The resulting amide bond is stable and a key structural feature of the target molecule. Various catalysts can be employed to facilitate acylation, including 4-(N,N-dimethylamino)pyridine (DMAP) and its hydrochloride salt. organic-chemistry.org

Synthesis of Related Dinitrophenylacetamide Derivatives

The synthetic principles applied to this compound are also evident in the preparation of other dinitrophenylacetamide derivatives. Examining these related syntheses provides a broader context for understanding the chemical transformations involved.

Para-Substituted Acetamides with Dinitro Groups

A number of para-substituted acetamides bearing dinitro groups have been synthesized and characterized. These compounds often serve as models for studying the effects of substitution patterns on chemical and physical properties.

One notable example is N-(4-ethoxy-2,5-dinitrophenyl)acetamide . researchgate.netiucr.org The synthesis of this compound likely starts with 4-ethoxyacetanilide, which is then subjected to nitration to introduce the two nitro groups at the 2 and 5 positions. researchgate.netiucr.org

Another related compound is N-(4-methoxy-2-nitrophenyl)acetamide , which is a mono-nitrated derivative. Its synthesis involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride. nih.gov While not a dinitro compound, its synthesis illustrates the common acylation step.

CompoundStarting MaterialKey Reaction
N-(4-ethoxy-2,5-dinitrophenyl)acetamide4-EthoxyacetanilideNitration
N-(4-methoxy-2-nitrophenyl)acetamide4-Methoxy-2-nitroanilineAcylation

Other Isomeric Dinitrophenyl Acetamides

Beyond para-substituted derivatives, other isomeric dinitrophenyl acetamides have been synthesized. These isomers differ in the positions of the nitro and acetamido groups on the phenyl ring.

An example is 2-chloro-N-(2,4-dinitrophenyl)acetamide . researchgate.net The synthesis of this compound involves the reaction of 2,4-dinitroaniline (B165453) with chloroacetyl chloride. In this case, the dinitrophenyl moiety is already present in the starting material, and the acylation reaction forms the acetamide linkage. researchgate.net This represents an alternative synthetic strategy where the nitration precedes the acylation.

The study of different isomers is crucial for understanding structure-activity relationships in various chemical and biological contexts.

CompoundStarting MaterialKey Reaction
2-chloro-N-(2,4-dinitrophenyl)acetamide2,4-DinitroanilineAcylation

Reaction Conditions and Yield Optimization in Synthesis

The successful synthesis of this compound hinges on the precise control of reaction conditions to maximize the yield of the desired product and minimize the formation of unwanted by-products, such as other isomers or over-nitrated compounds.

Solvent Systems and Temperature Effects

The choice of solvent and the regulation of temperature are critical parameters in the nitration of acetanilide derivatives.

Solvent Systems:

Glacial Acetic Acid: This is a commonly used solvent for dissolving acetanilide derivatives before nitration. google.com It is a polar solvent capable of dissolving the starting material, and the acetate (B1210297) ion is a poor nucleophile, which prevents unwanted substitution reactions. google.com

Concentrated Sulfuric Acid: In many nitration procedures, concentrated sulfuric acid serves not only as a catalyst but also as the solvent medium. chegg.com Its high polarity helps to dissolve the reactants, and its dehydrating properties drive the equilibrium towards the formation of the nitronium ion. chegg.com

Anhydrides: In some modern nitration protocols, an anhydride, such as acetic anhydride, can be used in the absence of an organic solvent. The reaction between nitric acid and the anhydride can generate an acylated nitrate (B79036) intermediate which then acts as the nitrating agent. google.com

Temperature Effects: The nitration of aromatic compounds is a highly exothermic reaction, and temperature control is paramount for several reasons:

Preventing Dinitration and Over-nitration: To avoid the introduction of more than two nitro groups, the reaction temperature must be kept low, typically between 10-20°C. chegg.com Adding the nitrating mixture in small portions to the cooled solution of the acetanilide derivative helps to keep the concentration of the nitrating agent at a minimum and control the exothermic nature of the reaction. nih.govchegg.com

Controlling Isomer Distribution: Temperature can influence the regioselectivity of the nitration. While the acetamido group primarily directs incoming electrophiles to the ortho and para positions, temperature fluctuations can affect the ratio of the resulting isomers. cdnsciencepub.com For the synthesis of the 2,3-dinitro isomer, precise temperature control is essential to favor this specific substitution pattern over others, such as 2,5- or 2,6-dinitration.

Minimizing Side Reactions: Higher temperatures can lead to the oxidation of the starting material or the product by nitric acid, resulting in lower yields and a more complex mixture of by-products.

The general procedure involves dissolving the N,N'-(p-phenylene)diacetamide in a suitable solvent like glacial acetic acid or sulfuric acid, cooling the solution in an ice bath, and then slowly adding the pre-cooled nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining a low temperature. chegg.comresearchgate.net

Catalytic Approaches in Dinitrophenyl Compound Synthesis

While the classic method for aromatic nitration relies on sulfuric acid as a catalyst, several alternative catalytic approaches have been developed to improve selectivity, yield, and environmental friendliness. google.comsci-hub.se

Homogeneous Catalysis:

Sulfuric Acid: This remains the most common catalyst for industrial nitrations due to its low cost and effectiveness in generating the nitronium ion from nitric acid. saskoer.cagoogle.com

Heterogeneous Catalysis: Solid acid catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions.

Aluminosilicates (Zeolites): Zeolites like Hβ can catalyze nitration reactions, sometimes in solvent-free conditions with nitric acid and an acid anhydride. google.com These catalysts can offer high regioselectivity. google.com

Sulfated Silica: Silica gel treated with sulfuric acid can act as a solid acid catalyst for nitration. researchgate.net This catalyst can be used in a batch reactor, potentially reducing energy consumption and environmental impact compared to processes requiring large amounts of liquid sulfuric acid. mrs-k.or.kr

Metal-Based Catalysts: Various transition metal catalysts have been explored for aromatic nitration:

Copper Catalysts: Copper nitrate, in combination with other reagents, has been used for the nitration of various aromatic compounds, including those with amide functionalities. sci-hub.se

Cobalt Catalysts: Cobalt nitrate has been shown to be an effective catalyst for the nitration of certain heterocyclic compounds. sci-hub.se

Ruthenium and Palladium Catalysts: These have been used in directed C-H nitration reactions. sci-hub.se

Enzymatic Catalysis: A greener approach to nitration involves the use of enzymes.

Horseradish Peroxidase (HRP): In a non-aqueous system with sodium nitrite (B80452) (NaNO₂) and hydrogen peroxide (H₂O₂), HRP can catalyze the nitration of aromatic compounds, particularly those with activating groups like -NH₂ or -OH. nih.gov This method operates under mild conditions (ambient temperature and neutral pH) and can offer high selectivity. nih.gov

The table below summarizes some catalytic approaches for aromatic nitration.

Catalyst TypeCatalyst ExampleReaction ConditionsAdvantages
Homogeneous Sulfuric Acid (H₂SO₄)Mixed with nitric acidLow cost, readily available google.com
Heterogeneous Aluminosilicates (Zeolites)Often solvent-free with HNO₃/acid anhydrideReusable, high regioselectivity google.com
Heterogeneous Sulfated Silica (H₂SO₄/SiO₂)Batch reactor, can be used with microwavesEnvironmentally friendlier, easy separation mrs-k.or.kr
Heterogeneous Copper, Cobalt, Ru, Pd complexesVarious, often with specific directing groupsHigh selectivity for complex molecules sci-hub.se
Enzymatic Horseradish Peroxidase (HRP)Ambient temperature, neutral pHGreen chemistry, mild conditions nih.gov

Purification and Isolation Techniques for this compound

After the synthesis, a mixture containing the desired product, unreacted starting materials, isomeric by-products, and other impurities is typically obtained. Therefore, effective purification and isolation techniques are essential to obtain this compound in high purity.

Recrystallization Methods

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For dinitroaniline and its derivatives, various solvents have been found to be effective for recrystallization.

Ethanol (B145695): 95% ethanol is a common solvent for recrystallizing nitroacetanilide derivatives. chegg.com It is often effective in separating isomers, as different isomers can have significantly different solubilities. For instance, in the case of mononitration of acetanilide, the p-nitroacetanilide is less soluble in ethanol than the o-nitroacetanilide, allowing for its selective crystallization. researchgate.net

Acetone (B3395972): For 2,4-dinitroaniline, acetone has been reported as a good solvent for recrystallization, providing high purity crystals. doi.org

Solvent Mixtures: Sometimes, a mixture of solvents is more effective than a single solvent. Common mixtures include ethanol-water or hexane-ethyl acetate. rochester.edu By adjusting the ratio of the two solvents, the solubility of the desired compound can be fine-tuned to achieve optimal crystallization.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to induce crystallization, and then collecting the purified crystals by filtration. chegg.com

The table below lists common solvents used for the recrystallization of related nitroaromatic compounds.

Solvent/Solvent SystemCompound TypeComments
Ethanol (95%)NitroacetanilidesEffective for separating ortho and para isomers. chegg.comresearchgate.net
AcetoneDinitroanilinesGood for obtaining high purity crystals. doi.org
Ethanol-WaterGeneral NitroaromaticsAllows for fine-tuning of solubility.
Hexane/Ethyl AcetateGeneral Polar CompoundsA common mixture for a wide range of polarities. rochester.edu
MethanolDinitroanilinesSuitable for some dinitroaniline derivatives. patentcut.com
ChloroformDinitroanilinesCan be used as a recrystallization solvent. patentcut.com

Chromatographic Separation and Monitoring Techniques

Chromatographic techniques are indispensable for both monitoring the progress of the synthesis and for the final purification of the product, especially for separating closely related isomers.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the progress of a reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with a suitable solvent system, the disappearance of the starting material and the appearance of the product spot(s) can be observed. chegg.comyoutube.com

Stationary Phase: Silica gel plates are commonly used. youtube.com

Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. For nitroacetanilides, a mixture of hexanes and ethyl acetate (e.g., 1:9 ratio) has been shown to be effective. youtube.com

Visualization: The spots can be visualized under a UV lamp, as aromatic nitro compounds are often UV-active. youtube.com Staining with iodine can also be used. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and isolation of components in a mixture. It is particularly useful for separating isomers of dinitrophenyl compounds that may be difficult to separate by recrystallization alone. hplc.eujst.go.jpnih.gov

Stationary Phase: Reversed-phase columns, such as C18, are frequently used for the separation of dinitrophenyl derivatives. hplc.eu

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) is common. hplc.eu Sometimes, modifiers like tetrahydrofuran (B95107) (THF) or small amounts of acid (e.g., phosphoric acid) are added to the mobile phase to improve the separation of isomers. hplc.eunih.gov

Detection: A UV detector is typically used, as dinitrophenyl compounds absorb strongly in the UV region.

By comparing the retention times of the peaks in the chromatogram of the reaction mixture with those of known standards, the components can be identified and their relative amounts can be determined. Preparative HPLC can be used to isolate the pure this compound from its isomers.

Advanced Spectroscopic Characterization and Structural Confirmation of N 4 Acetamido 2,3 Dinitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For N-(4-acetamido-2,3-dinitrophenyl)acetamide, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assemble a complete structural picture.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the two acetamido groups. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring—namely, the two electron-withdrawing nitro groups and the two electron-donating acetamido groups.

The aromatic region is expected to show two doublets, corresponding to the two protons on the phenyl ring. Due to the unsymmetrical substitution pattern, these protons are in different chemical environments. The proton at the C6 position, being ortho to one acetamido group and meta to a nitro group, would likely appear at a distinct chemical shift compared to the proton at the C5 position, which is situated between the other acetamido group and a nitro group.

A predictive analysis, drawing parallels from structurally similar compounds, suggests the following approximate chemical shifts:

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H (C5-H)8.0 - 8.5d
Aromatic-H (C6-H)7.8 - 8.2d
Amide-NH9.5 - 10.5s
Methyl-CH₃2.1 - 2.3s

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence.

The aromatic region will display six signals for the benzene ring carbons. The carbons bearing the nitro groups (C2 and C3) are expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro substituents. Conversely, the carbons attached to the nitrogen of the acetamido groups (C1 and C4) will also be influenced, though to a different extent. The remaining two aromatic carbons (C5 and C6) will have chemical shifts determined by their positions relative to all substituents.

The two acetamido groups will each contribute two signals: one for the carbonyl carbon (C=O) and one for the methyl carbon (CH₃). The carbonyl carbons are characteristically found in the downfield region of the spectrum, typically between 168 and 172 ppm. The methyl carbons will appear in the upfield region.

Based on known substituent effects and data from related structures, the predicted ¹³C NMR chemical shifts are as follows:

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)168.0 - 172.0
Aromatic (C-NO₂)140.0 - 150.0
Aromatic (C-NH)130.0 - 140.0
Aromatic (C-H)115.0 - 125.0
Methyl (CH₃)24.0 - 26.0

This table is interactive. Click on the headers to sort.

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal the coupling between adjacent protons. In this case, it would show a correlation between the two aromatic protons, confirming their ortho relationship on the benzene ring.

An HSQC spectrum would establish the one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals for the C5-H and C6-H pairs, as well as correlating the methyl proton signals to their corresponding methyl carbon signals. By combining the information from both 1D and 2D NMR experiments, a complete and confident structural assignment of this compound can be achieved.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be rich with characteristic absorption bands that confirm the presence of the acetamide (B32628) and nitro functional groups.

The two acetamide groups in the molecule will give rise to several distinct absorption bands. The N-H stretching vibration of the secondary amide is typically observed as a sharp band in the region of 3300-3100 cm⁻¹. The exact position can be influenced by hydrogen bonding.

The carbonyl (C=O) stretching vibration of the amide, often referred to as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum. For secondary amides, this band typically appears in the range of 1680-1630 cm⁻¹. The presence of two acetamide groups may lead to a broad or split peak in this region.

The N-H bending vibration, or the Amide II band, is another key feature, usually found between 1570 and 1515 cm⁻¹. This band results from a coupling of the N-H in-plane bend and the C-N stretching vibration.

The two nitro (NO₂) groups are also strong absorbers in the IR spectrum. They are characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are typically observed at approximately 1550-1490 cm⁻¹ for the asymmetric stretch and 1355-1315 cm⁻¹ for the symmetric stretch. These are usually strong and sharp absorptions, providing clear evidence for the presence of the nitro functionalities on the aromatic ring.

A summary of the expected characteristic IR absorption bands is provided in the table below:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide (N-H)Stretching3300 - 3100
Amide (C=O)Stretching (Amide I)1680 - 1630
Amide (N-H)Bending (Amide II)1570 - 1515
Nitro (NO₂)Asymmetric Stretching1550 - 1490
Nitro (NO₂)Symmetric Stretching1355 - 1315
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450

This table is interactive. Click on the headers to sort.

The collective data from these vibrational modes in the IR spectrum, in conjunction with the detailed structural information from NMR spectroscopy, provides a robust and comprehensive confirmation of the chemical structure of this compound.

Analysis of Aromatic Ring Vibrations

The structural integrity of the aromatic core of this compound is confirmed through the analysis of its characteristic infrared vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. wpmucdn.comorgchemboulder.comopenstax.org Concurrently, the carbon-carbon stretching vibrations (C=C) within the benzene ring, which are indicative of the aromatic skeleton, produce a series of bands in the 1600–1400 cm⁻¹ range. orgchemboulder.comcore.ac.uk Specifically, two of the most prominent bands usually appear around 1600 cm⁻¹ and 1500 cm⁻¹. openstax.org

The substitution pattern on the ring is further elucidated by out-of-plane (oop) C-H bending vibrations, which are found between 900-675 cm⁻¹. orgchemboulder.comthieme-connect.de The precise location of these bands is sensitive to the number and position of the substituents on the ring. orgchemboulder.comthieme-connect.de Additionally, the presence of the nitro (NO₂) substituent groups introduces its own characteristic vibrations. Asymmetric and symmetric stretching of the N-O bonds in aromatic nitro compounds typically results in strong absorptions in the 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹ regions, respectively. These may overlap with other ring vibrations, but their intensity is a key indicator.

A summary of the expected vibrational frequencies for the aromatic portion of the molecule is provided in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100–3000Variable to Weak
Aromatic C=C Ring Stretch1600–1400Variable, often multiple bands
C-H Out-of-Plane Bending900–675Strong
Asymmetric NO₂ Stretch1570–1500Strong
Symmetric NO₂ Stretch1370–1320Strong

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high precision. This allows for the determination of a unique elemental formula. The molecular formula for this compound is C₁₀H₁₀N₄O₆. The theoretical exact mass of the neutral molecule is 282.0550 g/mol . In typical ESI-MS analysis, the molecule is observed as a protonated species, [M+H]⁺.

The calculated exact mass for the protonated molecule [C₁₀H₁₁N₄O₆]⁺ is 283.0622. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would unequivocally confirm the elemental composition of the compound.

SpeciesMolecular FormulaCalculated Exact Mass (m/z)
Neutral Molecule [M]C₁₀H₁₀N₄O₆282.0550
Protonated Molecule [M+H]⁺C₁₀H₁₁N₄O₆⁺283.0622

Fragmentation Patterns and Structural Elucidation

In mass spectrometry, the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides a roadmap for deducing the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A primary and very common fragmentation for acetamides is the cleavage of the amide bond. The loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da) from one or both of the acetamido groups is highly probable. The fragmentation of aromatic nitro compounds often involves the loss of •NO₂ (46 Da) or •NO (30 Da). The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the most abundant peaks (the base peak) in the spectrum. libretexts.org

Parent Ion (m/z)Lost FragmentFragment Mass (Da)Resulting Fragment Ion (m/z)Proposed Structure of Fragment
283.06•COCH₃43.02240.04[M - Acetyl]⁺
283.06•NO₂46.01237.05[M - Nitro]⁺
240.04•NO₂46.01194.03[M - Acetyl - Nitro]⁺
237.05CH₂=C=O42.01195.04[M - Nitro - Ketene]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is dominated by its extensive chromophoric system. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The primary chromophore in this molecule is the dinitrophenyl ring. The two nitro groups (NO₂) are powerful electron-withdrawing groups and chromophores, while the acetamido groups (-NHCOCH₃) act as auxochromes—groups that modify the absorption of the chromophore.

The spectrum is expected to exhibit strong absorptions due to π → π* (pi to pi-star) transitions associated with the aromatic ring and the carbonyl (C=O) groups. These typically occur at shorter wavelengths. Due to the presence of the nitro groups, weaker n → π* (n to pi-star) transitions, involving the non-bonding electrons on the oxygen atoms, are also expected at longer wavelengths. rsc.orguni-muenchen.de The conjugation of the acetamido groups with the nitro-substituted benzene ring causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. rsc.org The combined effect of these groups results in intense absorption bands, likely in the 250-350 nm range. rsc.org

Transition TypeAssociated Chromophore(s)Expected Wavelength Region (nm)
π → πPhenyl ring, C=O, NO₂~250–350
n → πNO₂, C=O>350

Structural Elucidation and Conformational Analysis Via X Ray Crystallography

Single Crystal X-ray Diffraction Studies of N-(4-acetamido-2,3-dinitrophenyl)acetamide

To initiate a structural study, single crystals of the compound would need to be grown. This could be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once suitable crystals are obtained, they would be subjected to X-ray diffraction analysis.

Determination of Molecular Geometry and Bond Parameters

The diffraction data would allow for the determination of the precise spatial arrangement of atoms within the molecule. This includes key bond lengths, bond angles, and torsion angles. This data would be presented in a comprehensive table, providing a detailed geometric description of the molecule.

Conformational Analysis of the Acetamide (B32628) and Dinitrophenyl Moieties

A critical aspect of the analysis would be to understand the conformation of the two acetamide groups and the dinitrophenyl ring. This would involve examining the torsion angles between the phenyl ring and the substituent groups to determine their relative orientations. The planarity of the dinitrophenyl ring and the acetamide groups would also be assessed.

Intramolecular Hydrogen Bonding Networks within the Molecule

The determined molecular structure would be analyzed for the presence of any intramolecular hydrogen bonds. Specifically, the geometry between the hydrogen atoms of the acetamide groups and the oxygen atoms of the nitro groups or the other acetamide group would be examined to identify any close contacts indicative of hydrogen bonding.

Crystal Packing and Supramolecular Architecture

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the solid state, providing insights into the forces that govern crystal formation.

Intermolecular Interactions in the Solid State (e.g., C-H...O, C-H...π, π-π stacking)

The analysis would extend to identifying and characterizing various non-covalent interactions between adjacent molecules in the crystal lattice. This would include searching for short contacts that suggest the presence of weak hydrogen bonds, such as C-H...O interactions, as well as π-π stacking interactions between the aromatic dinitrophenyl rings.

Hydrogen Bonding Motifs and Their Role in Crystal Assembly

In the absence of experimental data for this compound, a definitive and scientifically rigorous article on its crystal structure cannot be generated. The scientific community awaits the successful crystallization and structural determination of this compound to fill this gap in the chemical literature.

Hirshfeld Surface Analysis and Interaction Energy CalculationsA Hirshfeld surface analysis, which is crucial for visualizing and quantifying intermolecular interactions, has not been reported for this compound.

Quantification of Intermolecular Contact ContributionsThe quantification of the percentage contributions of various intermolecular contacts to the Hirshfeld surface is contingent on crystallographic information that is currently unavailable.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and crystallographic databases reveals a significant gap in the available research on the chemical compound this compound. Despite targeted searches for its structural and computational analysis, no specific studies detailing its X-ray crystallography, molecular interactions within the crystal lattice, or Density Functional Theory (DFT)-based interaction energy analysis could be located.

The exploration for data on this compound is part of a broader interest in understanding the structural nuances of nitrated aromatic compounds. Research on analogous molecules, such as N-(4-ethoxy-2,5-dinitrophenyl)acetamide and N-(4-methoxy-2-nitrophenyl)acetamide, highlights the scientific community's focus on how different substituent groups influence molecular conformation and crystal packing. However, the specific substitution pattern of two nitro groups and an acetamido group at the 2, 3, and 4 positions of the phenyl ring in the target compound has not been the subject of any publicly accessible crystallographic or computational studies.

This absence of data precludes a detailed discussion on the following key areas that were the focus of the intended analysis:

: Without experimental single-crystal X-ray diffraction data, it is impossible to determine the precise three-dimensional arrangement of atoms in this compound. This includes critical information such as bond lengths, bond angles, and torsion angles, which would define the molecule's conformation.

Visualization of Molecular Interactions in the Crystal Lattice: The analysis of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern how molecules arrange themselves in a solid state, is entirely dependent on having the crystal structure. Without this, a discussion of the packing motifs and supramolecular architecture of this compound cannot be undertaken.

Computational and Theoretical Investigations of N 4 Acetamido 2,3 Dinitrophenyl Acetamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These ab initio or semi-empirical methods solve the Schrödinger equation to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to find their most stable three-dimensional structure, known as the energy minimum.

Disclaimer: The following table contains illustrative data for a hypothetical geometry optimization of a molecule similar to N-(4-acetamido-2,3-dinitrophenyl)acetamide. This data is for demonstrative purposes only and does not represent actual research findings for the specified compound.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Dinitrophenylacetamide Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (nitro)1.45--
C-N (amido)1.40--
C=O1.23--
N-H1.01--
C-C (ring avg.)1.39--
C-C-N (nitro)-118.5-
C-N-O (nitro)-117.8-
C-C-N (amido)-121.0-
O-C-N-C (amide)--175.0
C-C-N-O (nitro)--35.0

A significant advantage of computational chemistry is its ability to predict spectroscopic data. Once a geometry is optimized, further calculations can be performed to obtain theoretical spectra that can be compared with experimental results for structure verification.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, is a common application of DFT. researchgate.nettandfonline.comresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed, often in conjunction with a solvent model to mimic experimental conditions. taylorandfrancis.com Predicted shifts for the various protons and carbons in this compound—including those on the aromatic ring, the methyl groups of the acetamido functions, and the N-H protons—can aid in the assignment of experimental spectra.

IR Frequencies: Theoretical Infrared (IR) spectra can be calculated by determining the vibrational frequencies of the molecule. These calculations can predict the wavenumbers for key functional groups, such as the N-H stretch, C=O stretch of the amide groups, and the symmetric and asymmetric stretches of the nitro groups. mdpi.com Comparing the computed IR spectrum with an experimental one can help confirm the presence of these functional groups and provide insights into intramolecular interactions, such as hydrogen bonding. mdpi.com

Disclaimer: The following table presents example predicted spectroscopic data. This is not based on actual calculations for this compound.

Table 2: Example Predicted Spectroscopic Data

ParameterPredicted Value
¹H NMR Shift (Aromatic H)7.5 - 8.5 ppm
¹³C NMR Shift (C=O)168 - 172 ppm
IR Freq. (N-H stretch)3300 - 3400 cm⁻¹
IR Freq. (C=O stretch)1670 - 1690 cm⁻¹
IR Freq. (NO₂ asym. stretch)1530 - 1560 cm⁻¹
IR Freq. (NO₂ sym. stretch)1340 - 1370 cm⁻¹

Analysis of the electronic structure reveals key aspects of a molecule's reactivity and properties.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For a dinitro-substituted aromatic compound, the electron-withdrawing nature of the nitro groups is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap.

Electrostatic Potential Surfaces (ESP): An ESP map illustrates the charge distribution on the surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an ESP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the N-H protons. This information is valuable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding intermolecular interactions.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

A molecule like this compound can exist in various conformations due to the rotation around its single bonds. MD simulations can explore the conformational landscape by simulating the molecule's movements over time at a given temperature. This allows for the identification of different stable or semi-stable conformations (local energy minima) and the energy barriers between them. The results can reveal the most likely shapes the molecule will adopt in solution or in the solid state.

Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystal structures (polymorphs) of a given molecule based solely on its chemical diagram. This process is of significant importance in materials science and pharmaceutical development, as different polymorphic forms of a substance can exhibit distinct physical and chemical properties.

Methodologies for Predicting Possible Crystal Forms

The search for viable crystal structures is a complex challenge due to the vast conformational and crystallographic space that must be explored. To tackle this, researchers employ sophisticated computational techniques.

Distributed Computing Frameworks: These frameworks leverage the power of a large number of individual computers to perform the vast number of calculations required for a thorough CSP study. By distributing the computational load, researchers can explore a wider range of potential crystal packing arrangements in a feasible timeframe.

Genetic Algorithms: Inspired by the principles of biological evolution, genetic algorithms are a powerful optimization tool used in CSP. An initial population of random crystal structures is generated. These structures are then "mated" and "mutated" over successive generations, with a "survival of the a" principle applied, where structures with lower (more favorable) lattice energies are more likely to be carried forward. This evolutionary process guides the search towards the most stable crystal structures.

Calculation of Lattice Energies and Relative Polymorphic Stabilities

A central component of CSP is the accurate calculation of the lattice energy for each generated crystal structure. The lattice energy represents the energy released when constituent molecules come together from the gas phase to form a crystal lattice.

The relative stability of different predicted polymorphs is determined by comparing their calculated lattice energies. The structure with the lowest lattice energy is predicted to be the most stable form under the given computational conditions (typically at 0 Kelvin). The likelihood of other polymorphs being experimentally accessible is assessed by their energy difference relative to the global minimum.

Table 1: Hypothetical Lattice Energies and Relative Stabilities of Predicted Polymorphs

Predicted PolymorphLattice Energy (kJ/mol)Relative Stability (kJ/mol)
Form I-150.20.0
Form II-148.5+1.7
Form III-145.8+4.4
Form IV-142.1+8.1

Note: This table is illustrative and does not represent actual data for this compound.

Comparison of Computationally Predicted and Experimentally Determined Crystal Structures

The ultimate validation of a CSP study lies in the comparison of the predicted crystal structures with those determined through experimental techniques, primarily single-crystal X-ray diffraction. If a predicted structure with a low lattice energy closely matches an experimentally observed form, it provides strong evidence for the accuracy of the computational model and force field used. Discrepancies between prediction and experiment can highlight the need for refinement of the computational methods or suggest that kinetic factors, rather than purely thermodynamic stability, may govern the experimentally obtained crystal form.

Intermolecular Interaction Energy Analysis in the Solid State

Understanding the nature and strength of intermolecular interactions is fundamental to explaining the observed crystal packing and the resulting material properties.

Decomposition of Interaction Energies

To gain a deeper insight into the forces governing crystal packing, the total intermolecular interaction energy can be decomposed into its constituent physical components. This analysis is typically performed using high-level quantum mechanical calculations.

Table 2: Hypothetical Decomposition of Intermolecular Interaction Energies

Interaction TypeEnergy Contribution (kJ/mol)
Electrostatic-85.6
Dispersion-70.3
Induction-15.8
Repulsion+21.5
Total -150.2

Note: This table is illustrative and does not represent actual data for this compound.

Electrostatic Energy: Arises from the interaction between the static charge distributions of the molecules, including contributions from dipoles and quadrupoles.

Dispersion Energy: A quantum mechanical effect resulting from instantaneous fluctuations in electron density, leading to attractive forces.

Induction (or Polarization) Energy: Stems from the distortion of a molecule's electron cloud in the electric field of its neighbors.

Repulsion (or Exchange) Energy: A short-range repulsive force that prevents molecules from interpenetrating, arising from the Pauli exclusion principle.

Role of Specific Interactions in Supramolecular Assembly and Crystal Growth

The decomposition of interaction energies allows for the identification of the key interactions that direct the self-assembly of molecules into a specific crystal structure. For a molecule like this compound, one would anticipate a significant role for hydrogen bonding involving the acetamido groups and nitro groups. The analysis would quantify the strength of these hydrogen bonds and other weaker interactions, such as C-H···O contacts and π-π stacking between the phenyl rings.

By understanding which interactions are most influential, researchers can begin to rationalize the observed supramolecular motifs (e.g., chains, sheets, or three-dimensional networks) and gain insights into the mechanisms of crystal growth. This knowledge is invaluable for controlling polymorphism and engineering crystalline materials with desired properties.

Mechanistic Investigations of Reactions Involving Dinitrophenyl Moieties

Nucleophilic Aromatic Substitution (SNAr) Pathways in Dinitrophenyl Compounds

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other substituted aromatic compounds. Unlike nucleophilic substitution at an aliphatic carbon (SN1 and SN2), SNAr reactions on a benzene (B151609) ring typically proceed via an addition-elimination mechanism, particularly when the ring is activated by strong electron-withdrawing groups.

Influence of Nitro Groups on Aromatic Ring Reactivity

The presence of nitro (NO₂) groups on an aromatic ring has a profound impact on its reactivity towards nucleophiles. Nitro groups are potent electron-withdrawing groups, a property that significantly influences the electronic environment of the aromatic ring. This electron-withdrawing effect operates through two primary mechanisms: the inductive effect and the resonance effect.

Inductively, the highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma bond framework. More significantly, the nitro group exerts a strong -M (negative mesomeric) or -R (negative resonance) effect. This effect involves the delocalization of pi electrons from the aromatic ring onto the nitro group, as depicted in the resonance structures below.

This delocalization of electron density creates regions of partial positive charge (δ+) at the ortho and para positions relative to the nitro group. nih.gov Consequently, these positions become highly electrophilic and susceptible to attack by nucleophiles. When two nitro groups are present, as in dinitrophenyl compounds, this activating effect is magnified, making the aromatic ring even more reactive towards nucleophilic attack. For a nucleophilic aromatic substitution to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, and the nitro groups are particularly effective in this role. wikipedia.org

The positioning of the nitro groups relative to the leaving group is critical. For maximum activation, the nitro groups must be located at the ortho and/or para positions to the site of substitution. This is because the resonance stabilization of the intermediate formed during the reaction is most effective when the negative charge can be delocalized onto the nitro groups. A nitro group in the meta position, however, does not provide this resonance stabilization for the intermediate, leading to a significantly lower reaction rate. scribd.com

Kinetic and Thermodynamic Aspects of Dinitrophenylation Reactions

The SNAr reaction of dinitrophenyl compounds is a two-step process. scribd.com The first step involves the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org This step is typically the rate-determining step of the reaction. scribd.com The second step is the rapid elimination of the leaving group, which restores the aromaticity of the ring.

Thermodynamics and Kinetics of SNAr:

StepDescriptionThermodynamic ConsiderationKinetic Consideration
1. Addition The nucleophile attacks the electrophilic carbon atom, forming a Meisenheimer complex.This step is often thermodynamically unfavorable as it disrupts the aromaticity of the ring.The rate of this step is influenced by the nucleophilicity of the attacking species and the electrophilicity of the aromatic ring. The presence of electron-withdrawing groups like nitro groups lowers the activation energy for this step. youtube.com
2. Elimination The leaving group departs, restoring the aromatic system.This step is generally thermodynamically favorable as it leads to the formation of a stable aromatic product.This step is usually fast because the driving force is the re-establishment of the stable aromatic ring.

Condensation and Addition-Elimination Mechanisms Associated with Dinitrophenyl Hydrazones

Dinitrophenylhydrazines, most notably 2,4-dinitrophenylhydrazine (B122626), are important reagents for the characterization of aldehydes and ketones. The reaction proceeds through a condensation mechanism, which is a type of addition-elimination reaction. scribd.comlibretexts.org

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon of the aldehyde or ketone. docbrown.info This addition step leads to the formation of an unstable tetrahedral intermediate called a carbinolamine. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Following the initial addition, the carbinolamine intermediate undergoes dehydration (elimination of a water molecule) to form the final product, a dinitrophenylhydrazone. libretexts.org The hydrazones formed from dinitrophenylhydrazine are often brightly colored, crystalline solids with sharp melting points, which makes them excellent for the identification and characterization of the original carbonyl compound. scribd.com

Mechanism of 2,4-Dinitrophenylhydrazone Formation:

StepDescription
1. Nucleophilic Addition The lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine attacks the carbonyl carbon.
2. Proton Transfer A proton is transferred from the attacking nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a carbinolamine.
3. Protonation of Hydroxyl Group The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
4. Elimination The lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, forming a C=N double bond.
5. Deprotonation A water molecule or another base removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final 2,4-dinitrophenylhydrazone product.

Cyclization and Rearrangement Reactions of Dinitrophenyl Derivatives

Dinitrophenyl derivatives can undergo various cyclization and rearrangement reactions, often driven by the electronic nature of the dinitrophenyl moiety and the presence of other functional groups in the molecule.

One notable example is the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov In this reaction, the two nitro groups are reduced, and the resulting amino groups react with the adjacent alkenyl side chains to form a pyrrolo[3,2-g]indole core. This transformation highlights the utility of the nitro groups as precursors to reactive amino functionalities that can participate in intramolecular cyclization reactions.

Rearrangements of dinitrophenyl compounds have also been observed. For instance, sigmatropic rearrangements have been reported for 2,4-dinitrophenyl oximes. researchgate.net These reactions involve the migration of a group from one part of the molecule to another in a concerted fashion, often influenced by the electronic properties of the dinitrophenyl ring.

Redox Chemistry of Nitro Groups on Dinitrophenyl-Substituted Compounds (e.g., Reduction to Amino Groups)

The nitro groups on dinitrophenyl compounds are readily reduced to a variety of other nitrogen-containing functional groups, most commonly amino groups (-NH₂). This transformation is of significant synthetic importance as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho-, para-directing group. masterorganicchemistry.com

The reduction of nitroarenes can be achieved using a wide range of reducing agents and conditions, allowing for selective transformations. wikipedia.org

Common Reagents for Nitro Group Reduction:

ReagentConditionsSelectivity
Metals in Acid Fe, Sn, or Zn with HClStrong, generally reduces all nitro groups.
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiCan be selective depending on the catalyst and conditions. masterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solutionOften used for selective reduction of one nitro group in a polynitro compound.
Hydrazine (N₂H₄) with a catalyst e.g., Raney Ni, Fe/CCan provide selective reduction. niscpr.res.in

The reduction of a nitro group proceeds through several intermediates. The six-electron reduction to an amine involves the sequential formation of a nitroso (-NO) and a hydroxylamino (-NHOH) intermediate. mdpi.com

Pathway of Nitro Group Reduction: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

By carefully controlling the reaction conditions and the choice of reducing agent, it is possible to isolate these intermediates. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride often yields the corresponding hydroxylamine. wikipedia.org The redox chemistry of nitro groups is not limited to reduction. In some cases, the nitro group can act as an oxidant in intramolecular reactions, leading to novel transformations and rearrangements. rsc.orgrsc.org

Future Directions and Emerging Research Avenues for N 4 Acetamido 2,3 Dinitrophenyl Acetamide

Development of Novel and Green Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of strong acids and high temperatures, which can lead to environmental concerns and the formation of unwanted byproducts. noaa.gov Future research should prioritize the development of novel and environmentally benign, or "green," synthetic routes for N-(4-acetamido-2,3-dinitrophenyl)acetamide.

A promising approach lies in the exploration of milder nitrating agents and catalytic systems. For instance, the use of solid acid catalysts or enzyme-catalyzed nitration could offer higher selectivity and reduce waste. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. researchgate.netsciencemadness.org A potential green synthesis could involve the acetylation of a dinitrophenylamine precursor, a reaction that itself can be optimized for greener conditions. The synthesis of the precursor, likely 4-amino-2,3-dinitroaniline, would be a critical step to optimize. The nitration of N-(4-hydroxyphenyl)acetamide (acetaminophen) is a known route to produce dinitro derivatives, and this could be a starting point for developing a more sustainable process for the target compound. sciencemadness.orgsciencemadness.org

Key Research Objectives:

Investigation of solid acid catalysts for regioselective nitration.

Development of enzymatic or biocatalytic nitration methods.

Optimization of reaction conditions to minimize solvent use and energy consumption.

Exploration of continuous flow reactors for safer and more efficient synthesis. arxiv.org

Application of Advanced Spectroscopic Techniques for In-Situ Studies

Understanding the reaction mechanisms and kinetics of the formation of this compound is crucial for optimizing its synthesis and exploring its reactivity. Advanced spectroscopic techniques, particularly those that allow for in-situ monitoring, are powerful tools for gaining real-time insights into chemical transformations.

In-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the course of the nitration and acetylation reactions. researchgate.netyoutube.comyoutube.com This technique can provide valuable data on reaction rates, the influence of catalysts, and the formation of any transient species. rsc.org For example, monitoring the characteristic vibrational bands of the nitro groups and the amide functionalities would allow for precise control over the reaction progress. rsc.org Raman spectroscopy can also be a valuable complementary technique for in-situ analysis. researchgate.net

Potential Research Applications:

Real-time monitoring of the nitration of the precursor aromatic amine.

Kinetic studies to determine the rate laws and activation energies for the synthetic steps.

Identification of reaction intermediates to elucidate the detailed reaction mechanism.

Optimization of reaction endpoints to maximize yield and minimize impurities.

High-Throughput Computational Screening for New Derivatives and Polymorphs

Computational chemistry offers a powerful and efficient means to explore the vast chemical space of potential derivatives of this compound and to predict their properties. High-throughput computational screening can be used to design new molecules with tailored electronic, optical, or energetic properties. By systematically modifying the substituents on the aromatic ring or the acetamido groups, libraries of virtual compounds can be generated and their properties calculated using methods like Density Functional Theory (DFT).

Furthermore, the prediction of polymorphism, the ability of a compound to exist in multiple crystalline forms, is of critical importance, particularly in the pharmaceutical and materials science fields. nih.govbohrium.com Different polymorphs can exhibit distinct physical properties, such as solubility, stability, and bioavailability. nih.gov Computational methods can be used to predict the most stable crystal structures of this compound and its derivatives, guiding experimental efforts to isolate specific polymorphs. arxiv.orgnih.govbohrium.comnih.govchemistryworld.com

Illustrative Data Table for Computational Screening:

Derivative of this compoundPredicted Property (Example: Band Gap in eV)Predicted Polymorph Stability (Example: Relative Energy in kcal/mol)
Parent Compound2.50 (Form I), +1.2 (Form II)
5-fluoro derivative2.6-0.5 (Form I), +0.8 (Form II)
5-chloro derivative2.4-0.2 (Form I), +1.5 (Form II)
5-methyl derivative2.3+0.1 (Form I), +1.0 (Form II)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific computational studies.

Exploration of New Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is largely unexplored. The presence of two nitro groups and two acetamido groups provides multiple sites for chemical modification, opening up avenues for the synthesis of a wide range of new derivatives with potentially interesting properties.

Future research could focus on the selective reduction of one or both nitro groups to amino groups, which could then be further functionalized. The reactivity of the acetamido groups, for example through hydrolysis or other transformations, could also be investigated. sciencemadness.org The dinitrophenyl moiety is known to be susceptible to nucleophilic aromatic substitution, and exploring the reactions of this compound with various nucleophiles could lead to the discovery of novel compounds. wikipedia.orgresearchgate.net Derivatization strategies can be guided by the need to enhance specific properties, such as solubility, biological activity, or material characteristics. nih.gov

Potential Derivatization Pathways:

Selective reduction of the nitro groups to access amino derivatives.

Nucleophilic aromatic substitution reactions to replace one of the nitro groups.

Modification of the acetamido side chains to introduce new functional groups.

Exploration of the compound as a building block in the synthesis of more complex molecules.

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach that combines experimental investigations with computational modeling will be essential for a comprehensive understanding of this compound. Computational studies can provide theoretical insights that guide and interpret experimental findings, while experimental data can validate and refine computational models.

For example, DFT calculations can be used to predict spectroscopic properties (e.g., IR, NMR spectra), which can then be compared with experimental measurements to confirm the structure of the synthesized compound and its derivatives. rsc.org Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule and its interactions with solvents or biological targets. The integration of experimental and computational data will lead to a deeper understanding of the structure-property relationships of this compound and pave the way for its rational design for specific applications.

Examples of Integrated Approaches:

Using DFT to predict vibrational spectra to aid in the analysis of in-situ FTIR data.

Combining experimental crystal structure determination (e.g., X-ray diffraction) with computational polymorph prediction to identify and characterize different solid-state forms.

Employing computational docking studies to predict potential biological targets, followed by experimental validation.

Q & A

Basic: What are the recommended synthetic routes for N-(4-acetamido-2,3-dinitrophenyl)acetamide, and how is purity ensured?

Methodological Answer:
The compound can be synthesized via acetylation of precursor amines or nitroaromatic intermediates. A common approach involves refluxing a sulfonamide derivative (e.g., N-(4-chloro-2-nitrophenyl)methanesulfonamide) with acetic anhydride, followed by ice quenching and recrystallization from ethanol to yield crystalline products . Purification is typically achieved using mass-directed preparative liquid chromatography (LC), which ensures high purity (>95%) by isolating the target compound from side products . Yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometry of nitro group precursors.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • X-ray crystallography provides definitive structural confirmation, revealing bond lengths (e.g., C–N: 1.34–1.38 Å) and angles, as well as intermolecular interactions (e.g., hydrogen bonding between acetamide groups) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). 13^{13}C NMR confirms carbonyl (δ 168–170 ppm) and nitro group environments.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 323.05 for C10_{10}H10_{10}N3_3O5_5).
  • Infrared (IR) Spectroscopy : Key peaks include N–H stretch (~3300 cm1^{-1}), C=O (~1650 cm1^{-1}), and NO2_2 asymmetric stretch (~1520 cm1^{-1}).

Advanced: How can researchers resolve contradictions between spectroscopic data and computational models during structural elucidation?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To address this:

Cross-validate experimental data (X-ray, NMR) with density functional theory (DFT) calculations to model optimized geometries and predict spectroscopic signatures .

Perform variable-temperature NMR to detect conformational flexibility.

Analyze hydrogen-bonding networks via crystallography to identify intermolecular interactions that may influence spectral shifts .
For example, a nitro group’s torsional angle in the crystal lattice (e.g., -16.7° in related compounds) may explain deviations from computational predictions .

Advanced: What methodologies assess the compound’s potential as a precursor for heterocyclic synthesis?

Methodological Answer:
The nitro and acetamide groups serve as reactive handles for cyclization. Key strategies include:

Nitro Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts nitro to amine, enabling formation of benzodiazepine or thiadiazole rings .

Sulfonylation : React with sulfonyl chlorides to generate sulfonamide intermediates for piperazinedione synthesis.

Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the chloro-substituted position (if present).
Reaction progress is monitored via TLC and LC-MS, with yields optimized by adjusting catalysts (e.g., Pd(PPh3_3)4_4) and solvent systems (e.g., DMF/H2_2O) .

Basic: What are the solubility and stability properties of this compound under varying conditions?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL at 25°C). Ethanol/water mixtures (70:30) enhance solubility for biological assays.
  • Stability : Degrades under prolonged UV exposure due to nitro group photolysis. Store at -20°C in amber vials under inert atmosphere.
  • Thermal Stability : Melting point ranges (e.g., 155–162°C for analogous compounds) indicate decomposition above 200°C .

Advanced: How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases or nitroreductases). Focus on substituents at the 2- and 3-positions of the phenyl ring.

Quantum Mechanical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., nitro group reactivity).

ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
Synthetic prioritization follows Lipinski’s Rule of Five, with derivatives screened for improved solubility (e.g., methoxy substituents) or metabolic stability .

Advanced: What strategies mitigate challenges in crystallizing nitro-substituted acetamides?

Methodological Answer:
Nitro groups often induce polymorphism or amorphous precipitation. Solutions include:

Slow Evaporation : Use ethanol/water (1:1) at 4°C to promote single-crystal growth.

Co-Crystallization : Add tartaric acid or urea to stabilize lattice interactions via hydrogen bonding .

High-Throughput Screening : Test 96 solvent combinations (e.g., PEGs, ionic liquids) to identify optimal crystallization conditions.

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Feasible Synthetic Routes

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N-(4-acetamido-2,3-dinitrophenyl)acetamide
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Reactant of Route 2
N-(4-acetamido-2,3-dinitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.